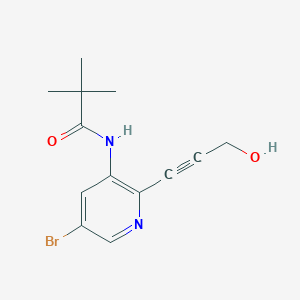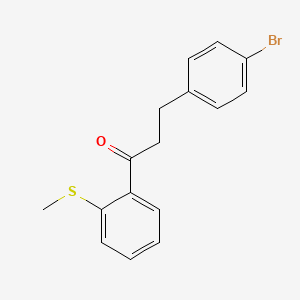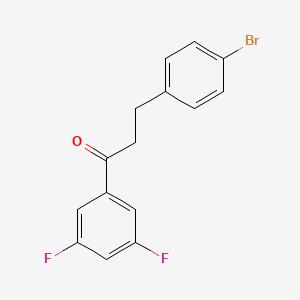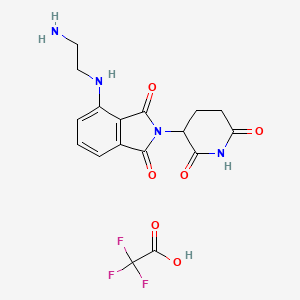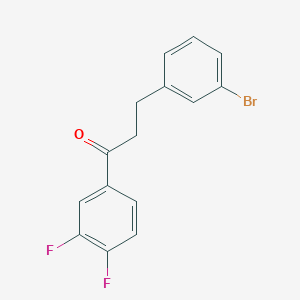![molecular formula C7H5BrN4 B1373764 7-溴吡啶并[3,2-d]嘧啶-4-胺 CAS No. 1299607-72-9](/img/structure/B1373764.png)
7-溴吡啶并[3,2-d]嘧啶-4-胺
描述
7-Bromopyrido[3,2-d]pyrimidin-4-amine is a heterocyclic organic compound . It has an empirical formula of C7H5BrN4 and a molecular weight of 225.05 .
Molecular Structure Analysis
The molecular structure of 7-Bromopyrido[3,2-d]pyrimidin-4-amine consists of a pyrimidine ring fused with a pyridine ring. The molecule has a bromine atom attached to the seventh carbon of the fused ring system .Physical and Chemical Properties Analysis
7-Bromopyrido[3,2-d]pyrimidin-4-amine is a solid compound . It has a molecular weight of 225.05 .科学研究应用
合成和激酶抑制
已合成7-溴吡啶并[3,2-d]嘧啶-4-胺衍生物,并对它们对Ser/Thr激酶的抑制活性进行了评估。这些化合物,包括类似的7-取代吡啶并[2',3':4,5]呋喃[3,2-d]嘧啶-4-胺,显示出对一系列Ser/Thr激酶的强效抑制作用,展示了在激酶抑制研究中的潜力 (Deau et al., 2013)。
腐蚀抑制
像7-甲氧基吡啶并[2,3-d]嘧啶-4-胺(MPPA)这样的嘧啶衍生物已被研究其对在酸性溶液中轻钢腐蚀的抑制作用。这些研究涉及电化学技术和表面分析方法,如扫描电子显微镜(SEM)和原子力显微镜(AFM),提供了对腐蚀抑制机制的见解 (Yadav et al., 2015)。
降压活性
已合成和评估了类似6-芳基吡啶并[2,3-d]嘧啶-7-胺衍生物的降压活性。研究表明,这些化合物可以降低自发性高血压大鼠的血压,表明它们在高血压研究中的潜在用途 (Bennett et al., 1981)。
抗菌和抗真菌活性
已合成并评估了几种5-溴-2-氯嘧啶-4-胺衍生物的体外抗菌和抗真菌活性。这些化合物,包括N-(5-溴-2-氯-嘧啶-4-基)-4-甲基苯磺酰胺,对各种致病性细菌和真菌菌株显示出显著活性 (Ranganatha et al., 2018)。
抗增殖评价
已合成并评估了Pyrimido[1,6-a]thieno[2,3-d]嘧啶衍生物对人类乳腺癌细胞的抗增殖活性。这些研究探讨了结构活性关系,并评估了这些化合物在癌症治疗研究中的潜力 (Atapour-Mashhad et al., 2017)。
安全和危害
The safety data sheet for 7-Bromopyrido[3,2-d]pyrimidin-4-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
Similar compounds have been reported to inhibit cyt-bd, a component of the bacterial respiratory chain .
Mode of Action
It’s known that the presence of a bromine atom generally favors antitubercular activity over other halogens such as chlorine and fluorine .
Biochemical Pathways
Based on its potential target, it may influence the bacterial respiratory chain .
Result of Action
Similar compounds have shown inhibitory effects on bacterial respiratory chains .
生化分析
Biochemical Properties
7-Bromopyrido[3,2-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as kinases, which are crucial in cell signaling pathways. The compound’s bromine atom and amine group facilitate binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can modulate various biochemical pathways, making 7-Bromopyrido[3,2-d]pyrimidin-4-amine a valuable tool in studying enzyme functions and developing therapeutic agents .
Cellular Effects
The effects of 7-Bromopyrido[3,2-d]pyrimidin-4-amine on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of kinases involved in cell proliferation, leading to reduced cell growth. Additionally, 7-Bromopyrido[3,2-d]pyrimidin-4-amine can affect gene expression by modulating transcription factors, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 7-Bromopyrido[3,2-d]pyrimidin-4-amine exerts its effects through binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can form hydrogen bonds and hydrophobic interactions. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, 7-Bromopyrido[3,2-d]pyrimidin-4-amine can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromopyrido[3,2-d]pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromopyrido[3,2-d]pyrimidin-4-amine remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 7-Bromopyrido[3,2-d]pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 7-Bromopyrido[3,2-d]pyrimidin-4-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
7-Bromopyrido[3,2-d]pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 7-Bromopyrido[3,2-d]pyrimidin-4-amine is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, with higher concentrations observed in tissues with high metabolic activity .
Subcellular Localization
The subcellular localization of 7-Bromopyrido[3,2-d]pyrimidin-4-amine is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with DNA-binding proteins or to the mitochondria to influence metabolic processes. These localization patterns can determine the compound’s effects on cellular function .
属性
IUPAC Name |
7-bromopyrido[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3H,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGMEPSZSWBNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate](/img/structure/B1373681.png)
![N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1373686.png)
![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)
